molecular formula C4H9ClFNO2 B12430514 2-Amino-3-fluorobutanoic acid hydrochloride

2-Amino-3-fluorobutanoic acid hydrochloride

Cat. No.: B12430514
M. Wt: 157.57 g/mol
InChI Key: LYBQWZVHXHCBOB-UHFFFAOYSA-N
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Description

2-Amino-3-fluorobutanoic acid hydrochloride is a fluorinated amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-fluorobutanoic acid hydrochloride typically involves the fluorination of a suitable precursor, such as 2-Aminobutanoic acid. The reaction conditions often include the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperatures to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-fluorobutanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids. These products can be further utilized in various chemical and biological applications .

Scientific Research Applications

2-Amino-3-fluorobutanoic acid hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential use in drug design and development, particularly in the creation of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-Amino-3-fluorobutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This results in the modulation of enzyme activity and receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-3-fluorobutanoic acid hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 3-position enhances its stability, binding affinity, and selectivity compared to other halogenated analogs .

Properties

Molecular Formula

C4H9ClFNO2

Molecular Weight

157.57 g/mol

IUPAC Name

2-amino-3-fluorobutanoic acid;hydrochloride

InChI

InChI=1S/C4H8FNO2.ClH/c1-2(5)3(6)4(7)8;/h2-3H,6H2,1H3,(H,7,8);1H

InChI Key

LYBQWZVHXHCBOB-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)N)F.Cl

Origin of Product

United States

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